1-(4-Morpholin-4-yl-phenyl)-ethylamine chemical properties
1-(4-Morpholin-4-yl-phenyl)-ethylamine chemical properties
An In-Depth Technical Guide to 1-(4-Morpholin-4-yl-phenyl)-ethylamine: Properties, Synthesis, and Applications
Introduction
1-(4-Morpholin-4-yl-phenyl)-ethylamine is a chiral aromatic amine featuring a unique combination of three key structural motifs: a para-substituted phenyl ring, a saturated morpholine heterocycle, and a chiral ethylamine side chain. This molecular architecture positions it as a compound of significant interest for researchers in medicinal chemistry and drug development. The morpholine moiety is a well-regarded functional group in pharmaceutical design, often incorporated to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[1] The core phenethylamine structure is a classic pharmacophore found in a wide array of neuroactive compounds.
Substituted phenylmorpholines, as a class, are known to act as releasers of monoamine neurotransmitters and often exhibit stimulant effects.[2] Several derivatives have been explored for medical applications, including as anorectics or treatments for ADHD.[2] This guide provides a comprehensive technical overview of 1-(4-Morpholin-4-yl-phenyl)-ethylamine, synthesizing data from structurally related analogs to build a robust profile covering its physicochemical properties, a proposed synthetic pathway, analytical characterization, and potential applications, all grounded in established chemical principles.
Physicochemical Properties & Structural Analysis
A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development.
Core Structure and Functional Groups
The molecule's structure is defined by the covalent linkage of its three primary components. The morpholine ring is attached via its nitrogen atom to the fourth carbon of the phenyl ring, placing it in a para position relative to the ethylamine group. The ethylamine side chain contains a stereogenic center at the alpha-carbon, the carbon atom bonded to both the phenyl ring and the amino group.
Caption: Chemical structure of 1-(4-Morpholin-4-yl-phenyl)-ethylamine.
Stereochemistry: The Chiral Center
The presence of a single chiral center means the compound exists as a pair of enantiomers: (R)-1-(4-Morpholin-4-yl-phenyl)-ethylamine and (S)-1-(4-Morpholin-4-yl-phenyl)-ethylamine. In drug development, enantiomers frequently exhibit different pharmacological activities and metabolic fates. Therefore, the ability to synthesize or separate specific enantiomers is critical. Racemic mixtures (a 1:1 ratio of R and S enantiomers) are common starting points, from which the individual stereoisomers can be resolved. The analog, (R)-1-(4-Methylphenyl)ethylamine, is widely utilized as a key chiral building block in the asymmetric synthesis of various bioactive molecules.[3]
Physicochemical Data Summary
Direct experimental data for this specific molecule is not widely published. The following table summarizes its calculated properties and provides estimated values based on close structural analogs like 4-phenylmorpholine and 1-(4-methylphenyl)ethylamine.[3][4][5][6][7]
| Property | Value / Predicted Value | Source / Basis |
| Molecular Formula | C₁₂H₁₈N₂O | Calculation |
| Molecular Weight | 206.28 g/mol | Calculation |
| Appearance | Colorless to pale yellow liquid/solid | Analogy to similar amines[3][8] |
| Boiling Point | >250 °C (Predicted) | Extrapolated from analogs[4][5] |
| Melting Point | Not determined (likely low) | Analogy to similar amines |
| Density | ~1.0 ± 0.1 g/cm³ (Predicted) | Analogy to similar amines[3][5] |
| Water Solubility | Sparingly soluble to soluble | Presence of amine and morpholine groups[8] |
| pKa | ~9-10 (Predicted for ethylamine) | Standard value for primary amines |
| XLogP3 | ~1.5 - 2.0 (Predicted) | Analogy to similar structures[6][9] |
Synthesis and Reactivity
The synthesis of chiral amines is a well-established field in organic chemistry. A logical and robust approach for 1-(4-Morpholin-4-yl-phenyl)-ethylamine involves a retrosynthetic strategy centered on the formation of the ethylamine side chain.
Retrosynthetic Analysis
The most logical disconnection is at the carbon-nitrogen bond of the primary amine. This reveals a ketone precursor, 1-(4-morpholinophenyl)ethan-1-one, which can be synthesized from commercially available starting materials. This approach is advantageous as it builds the molecular complexity in a controlled manner.
Caption: Retrosynthetic pathway for the target molecule.
Proposed Synthetic Protocol
This protocol describes a robust, three-stage process: synthesis of the ketone intermediate, reductive amination to form the racemic amine, and subsequent chiral resolution.
Stage 1: Synthesis of 1-(4-morpholinophenyl)ethan-1-one
This stage employs a Friedel-Crafts acylation, a classic method for forming carbon-carbon bonds with aromatic rings.
-
Setup: To a cooled (0-5 °C), stirred solution of anhydrous aluminum chloride (1.2 eq) in a suitable solvent (e.g., dichloromethane), add acetyl chloride (1.1 eq) dropwise.
-
Addition: Add a solution of 4-phenylmorpholine (1.0 eq) in dichloromethane dropwise, maintaining the temperature below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS. The para-substituted product is expected to be the major isomer due to the directing effect of the morpholine group.
-
Workup: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the pure ketone.
Stage 2: Reductive Amination to Racemic 1-(4-Morpholin-4-yl-phenyl)-ethylamine
This step converts the ketone to the target amine. Catalytic hydrogenation is a clean and efficient method.
-
Setup: In a pressure vessel, dissolve 1-(4-morpholinophenyl)ethan-1-one (1.0 eq) in an alcoholic solvent like methanol or ethanol, saturated with ammonia.
-
Catalyst: Add a catalytic amount of Palladium on carbon (Pd/C, ~5-10 mol%) or Raney Nickel.
-
Hydrogenation: Seal the vessel and pressurize with hydrogen gas (e.g., 50-100 psi). Stir the reaction at room temperature or with gentle heating (40-50 °C) until hydrogen uptake ceases.[10]
-
Workup: Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude racemic amine, which can be purified by distillation or chromatography if necessary.
Stage 3: Chiral Resolution
This critical step separates the (R) and (S) enantiomers.
-
Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., ethanol). Add a solution of a chiral resolving agent, such as L-(+)-tartaric acid (0.5 eq), in the same solvent.
-
Diastereomer Crystallization: Allow the mixture to cool slowly. One of the diastereomeric salts (e.g., the (R)-amine-L-tartrate) should preferentially crystallize due to its lower solubility.
-
Isolation: Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
-
Liberation of Free Amine: Treat the purified diastereomeric salt with a base (e.g., aqueous NaOH) and extract the free enantiomerically pure amine into an organic solvent (e.g., ether or ethyl acetate).
-
Final Product: Dry the organic extract and concentrate to yield the desired enantiomer. The other enantiomer can be recovered from the mother liquor.
Reactivity Profile
The molecule's reactivity is governed by its primary functional groups:
-
Primary Amine: The amine is nucleophilic and basic. It will readily react with acids to form ammonium salts. It can be acylated by acid chlorides or anhydrides and alkylated by alkyl halides.
-
Aromatic Ring: The morpholine group is an ortho, para-directing, but deactivating group for electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the oxygen and nitrogen.
-
Morpholine Nitrogen: The tertiary amine of the morpholine ring is also basic and can be protonated or quaternized, though it is less reactive than the primary ethylamine group.
Spectroscopic & Analytical Characterization
Characterization of the final product is essential for confirming its identity and purity. The following are the expected spectroscopic signatures.
| Technique | Expected Signature |
| ¹H NMR | - Aromatic Protons: Two doublets in the ~6.8-7.5 ppm range, characteristic of a 1,4-disubstituted benzene ring. - Ethylamine CH: A quartet around ~4.0-4.5 ppm. - Ethylamine CH₃: A doublet around ~1.3-1.6 ppm. - Morpholine Protons: Two multiplets (triplets if decoupled) in the ~3.0-3.4 ppm (N-CH₂) and ~3.7-3.9 ppm (O-CH₂) regions. - Amine NH₂: A broad singlet, chemical shift variable. |
| ¹³C NMR | - Aromatic Carbons: 4-6 signals in the ~115-150 ppm range. - Ethylamine CH: Signal around ~50-55 ppm. - Ethylamine CH₃: Signal around ~20-25 ppm. - Morpholine Carbons: Signals around ~48-52 ppm (N-CH₂) and ~66-68 ppm (O-CH₂). |
| Mass Spec (ESI+) | - [M+H]⁺ Ion: Expected at m/z 207.15. - Major Fragments: Loss of the methyl group (m/z 192), cleavage of the ethylamine side chain. |
| IR Spectroscopy | - N-H Stretch: Two bands for primary amine at ~3300-3400 cm⁻¹. - C-H Stretch (Aromatic): >3000 cm⁻¹. - C-H Stretch (Aliphatic): <3000 cm⁻¹. - C=C Stretch (Aromatic): ~1600, 1500 cm⁻¹. - C-O-C Stretch (Ether): Strong band at ~1115-1125 cm⁻¹. |
Applications & Pharmacological Context
Role as a Medicinal Chemistry Building Block
1-(4-Morpholin-4-yl-phenyl)-ethylamine is a versatile scaffold for building more complex drug candidates.[4] The primary amine serves as a key handle for derivatization, allowing for the introduction of various functional groups through amide bond formation or other coupling reactions. The morpholine ring contributes favorable physicochemical properties, while the phenethylamine core provides a rigid and well-defined orientation for interacting with biological targets.[11]
Potential as a CNS-Active Agent
Given that many substituted phenylmorpholine and phenethylamine derivatives are known to interact with monoamine transporters (dopamine, norepinephrine, and serotonin), it is plausible that this compound could exhibit CNS activity.[2] Its structure suggests potential as a monoamine reuptake inhibitor or releasing agent, a mechanism of action common to many stimulants, antidepressants, and anorectics.[2] Any development in this area would require extensive biological screening, including receptor binding assays and in vivo behavioral studies, with careful evaluation of the individual (R) and (S) enantiomers.
Safety & Handling
No specific safety data sheet (SDS) exists for 1-(4-Morpholin-4-yl-phenyl)-ethylamine. Therefore, a conservative hazard assessment must be made based on structurally related compounds.
Hazard Assessment
Analogs such as 1-(4-methylphenyl)ethylamine and 2-morpholinoethylamine are classified as corrosive and harmful if swallowed.[8][9][12] It is prudent to assume this compound shares a similar hazard profile.
Anticipated GHS Hazard Classifications (Based on Analogs):
| Hazard Statement | Code | Description | Basis |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [9][13][14] |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage | [9][12][13][14][15] |
| Skin Sensitization | H317 | May cause an allergic skin reaction | [9][12][14] |
Recommended Handling Procedures
Due to its probable corrosive nature, strict safety protocols must be followed.
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[16]
-
Handling: Avoid contact with skin, eyes, and clothing.[16] Do not breathe vapors.[16] Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
-
Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste disposal.[16]
Conclusion
1-(4-Morpholin-4-yl-phenyl)-ethylamine is a chiral amine with significant potential as a building block in pharmaceutical research. Its structure combines the favorable pharmacokinetic properties of the morpholine ring with the established pharmacophore of the phenethylamine core. While detailed experimental data on this specific molecule is limited, a comprehensive profile can be constructed by analyzing its structural components and data from close analogs. The proposed synthetic route via reductive amination is a robust and scalable method that allows for the eventual resolution of the biologically important enantiomers. Given its structural similarity to known CNS-active agents, this compound represents a promising starting point for the exploration of new therapeutics, contingent upon rigorous safety protocols and thorough biological evaluation.
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